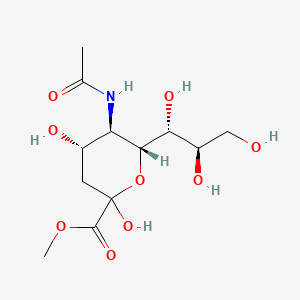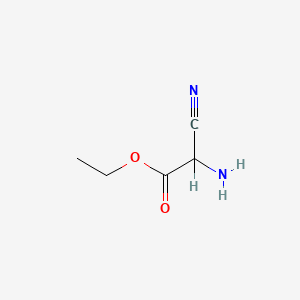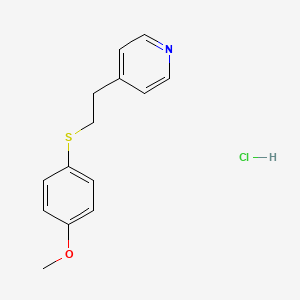
N-Acetylneuraminic acid methyl ester
Overview
Description
N-Acetylneuraminic acid methyl ester is primarily used as a mimic of the neurotransmitter acetylcholine. It can produce biological effects by binding to acetylcholine receptors in the synaptic cleft. It is commonly used in neurobiology and pharmacology research as a control reagent to simulate the process of neurotransmission . It is often present as the terminal sugar of glycoproteins .
Synthesis Analysis
In a one-pot reaction, acetolysis of some functionalised methyl glycosides of N-acetylneuraminic acid (Neu5Ac) methyl ester provides a direct and efficient entry into the corresponding 2,3-unsaturated (Neu5Ac2en) derivatives .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO9 . It has a molecular weight of 323.3 . It is also found in complex glycans on mucins and glycoproteins found at the cell membrane .Chemical Reactions Analysis
Acetolysis of some methyl ketosides of N-acetylneuraminic acid (Neu5Ac) methyl esters, in a one-pot reaction, provides a rapid and efficient access to the corresponding 2,3-unsaturated Neu5Ac (Neu5Ac2en) derivatives .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a density of 1.51±0.1 g/cm3 (Predicted), a melting point of 193.5-194.5°C, and a boiling point of 693.8±55.0 °C (Predicted) .Scientific Research Applications
Neuraminidase Inhibition
N-Acetylneuraminic acid methyl ester has been studied for its role as a neuraminidase inhibitor. Research conducted by Kumar et al. (1981) found that derivatives of this compound are competitive inhibitors of Arthrobacter sialophilus neuraminidase, which suggests potential applications in inhibiting neuraminidase activity (Kumar et al., 1981).
Crystallographic Analysis
The crystal structure of this compound monohydrate has been determined, providing valuable insights into its molecular structure. This analysis, detailed by O'Connell (1973), contributes to the understanding of the compound's properties and potential applications in various scientific fields (O'Connell, 1973).
Microwave-Assisted Synthesis
Chopra et al. (2012) explored the microwave-assisted synthesis of this compound, demonstrating a method that achieved high yields and accelerated the glycosidation reaction. This research contributes to more efficient synthesis techniques for this compound (Chopra et al., 2012).
Interaction with Metal Ions
Studies by Czarniecki and Thornton (1977) on the complexation of Ca+2 with this compound and its derivatives have provided insights into the compound's interaction with metal ions. This research has implications for understanding the biochemical and physiological roles of this compound (Czarniecki & Thornton, 1977).
Mass Spectrometry Analysis
Kamerling et al. (1974) conducted mass spectrometry of derivatives of this compound, contributing to the characterization and identification of this type of carbohydrate. The unique fragmentation patterns observed are crucial for the compound's analysis in various scientific applications (Kamerling et al., 1974).
Mechanism of Action
Target of Action
N-Acetylneuraminic acid methyl ester (NANA-Me) primarily targets lung epithelium cells . These cells play a crucial role in the respiratory system, acting as a barrier against harmful substances and pathogens.
Mode of Action
NANA-Me acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of pathogenic antibodies to these cells, which are vulnerable to such antibodies .
Biochemical Pathways
NANA-Me affects the biochemical pathways involving sialic acid, a key component of glycoproteins and glycolipids found at the cell membrane . By replenishing the missing sialic acid on sick lung epithelium cells, NANA-Me can prevent the binding of pathogenic antibodies to these cells .
Result of Action
The primary result of NANA-Me’s action is the prevention of pathogenic antibody binding to sick lung epithelium cells . This can significantly reduce the sickness and deaths caused by these antibodies . Therefore, NANA-Me has the potential to prevent and treat serious conditions caused by pathogenic antibodies during a COVID-19 infection .
Action Environment
The action, efficacy, and stability of NANA-Me can be influenced by various environmental factors. For instance, the physiological pH of the body can impact the compound’s solubility and, consequently, its bioavailability Additionally, the presence of other molecules in the body, such as other antibodies or cellular components, may also affect the compound’s action
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
N-Acetylneuraminic acid methyl ester has been used in a formulation as a drug candidate for treating adverse reactions caused by pathogenic antibodies inducible by COVID-19 virus and vaccines . It has also been used in antibody-cell conjugation (ACC) technology, a new research direction in medicine and biotechnology .
properties
IUPAC Name |
methyl (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQMWNJESHHSA-PQYSTZNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)


![3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B3125594.png)
![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)

![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)
![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)

![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)

